5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole
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Description
5-(1-((3-Chloro-4-fluorophenyl)sulfonyl)azetidin-3-yl)-3-(thiophen-2-yl)-1,2,4-oxadiazole is a useful research compound. Its molecular formula is C15H11ClFN3O3S2 and its molecular weight is 399.84. The purity is usually 95%.
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Scientific Research Applications
Antibacterial and Antifungal Activities
Studies have demonstrated that sulfone derivatives containing 1,3,4-oxadiazole moieties exhibit significant antibacterial activities against pathogens such as rice bacterial leaf blight caused by Xanthomonas oryzae pv. oryzae (Li Shi et al., 2015). Furthermore, these compounds have shown potent antifungal activities, suggesting their potential as lead compounds for developing agrochemicals (Weiming Xu et al., 2011).
Antimicrobial Evaluation
Novel azetidinones have been synthesized and evaluated for their antimicrobial properties, highlighting the versatility of these compounds in combating microbial infections (Sanjay D. Prajapati & M. Thakur, 2014).
Antitubercular Agents
Benzene sulfonamide pyrazole oxadiazole derivatives have been identified as potential antitubercular agents through docking simulations and primary assessments, indicating their capability to inhibit Mycobacterium tuberculosis (Ramesh M. Shingare et al., 2022).
mGluR5 Modulators
Aryl azetidinyl oxadiazoles have been identified as mGluR5 positive allosteric modulators, suggesting their potential application in modulating glutamate receptors for therapeutic benefits (M. Packiarajan et al., 2012).
Anti-HIV Activity
Substituted 1,3,4-oxadiazoles derived from α-amino acids have been evaluated for their anti-HIV activity, although the results suggested a need for further structural modifications to enhance antiviral agents (T. Syed et al., 2011).
Properties
IUPAC Name |
5-[1-(3-chloro-4-fluorophenyl)sulfonylazetidin-3-yl]-3-thiophen-2-yl-1,2,4-oxadiazole |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H11ClFN3O3S2/c16-11-6-10(3-4-12(11)17)25(21,22)20-7-9(8-20)15-18-14(19-23-15)13-2-1-5-24-13/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DZFWMVBEQVJOAE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1S(=O)(=O)C2=CC(=C(C=C2)F)Cl)C3=NC(=NO3)C4=CC=CS4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H11ClFN3O3S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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